6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chloro group and two ethoxyphenyl groups attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-ethoxyphenylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine may involve large-scale batch or continuous processes. The choice of process depends on factors such as the desired production volume, cost, and environmental considerations. The industrial production methods are designed to ensure consistent quality and high efficiency while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted triazine derivatives.
Scientific Research Applications
6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-chloro-N,N’-bis(2-propoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-chloro-N,N’-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of ethoxyphenyl groups, which can influence its chemical reactivity, biological activity, and physical properties. The specific arrangement of functional groups in this compound may confer distinct advantages in certain applications, such as enhanced stability, solubility, or target specificity.
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-26-15-11-7-5-9-13(15)21-18-23-17(20)24-19(25-18)22-14-10-6-8-12-16(14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVLZBJJCRCRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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